3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide
Description
3,4,5-Trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide is a sulfonamido-based gallate derivative synthesized by coupling gallic acid (3,4,5-trihydroxybenzoic acid) with a sulfonamide precursor containing a 4-methylphenyl group. This compound belongs to a broader class of benzamide derivatives characterized by a sulfonamide bridge (‒SO₂NH‒) linking aromatic or heterocyclic moieties to the gallic acid core. The 3,4,5-trihydroxybenzamide scaffold is known for its antioxidant properties, while the sulfonamide group enhances pharmacological versatility, enabling interactions with biological targets such as enzymes or receptors .
The synthesis of such compounds typically involves:
Friedel-Crafts sulfonylation to generate the sulfonamide precursor.
Hydrazide formation from the corresponding benzoic acid.
Cyclization or alkylation to form triazole or thiazole derivatives, depending on the substituents .
Properties
Molecular Formula |
C20H18N2O6S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O6S/c1-12-2-8-16(9-3-12)29(27,28)22-15-6-4-14(5-7-15)21-20(26)13-10-17(23)19(25)18(24)11-13/h2-11,22-25H,1H3,(H,21,26) |
InChI Key |
JEZNIHXKGRBFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Aminophenylamine
The primary amine reacts with 4-methylbenzenesulfonyl chloride under basic conditions. This step forms the intermediate 4-[(4-methylphenyl)sulfonylamino]aniline. The reaction typically proceeds in a biphasic solvent system (e.g., dichloromethane-water) with sodium hydroxide to neutralize HCl.
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Base: 2 M NaOH (aqueous)
- Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
- Temperature: 0–5°C (initial), then room temperature
- Reaction Time: 4–6 hours
The product precipitates upon acidification and is purified via recrystallization from ethanol/water.
Amide Bond Formation
The intermediate 4-[(4-methylphenyl)sulfonylamino]aniline undergoes coupling with 3,4,5-trihydroxybenzoic acid. To avoid hydroxyl group interference, the acid is activated as an acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$).
Reaction Conditions:
- Activation: 3,4,5-Trihydroxybenzoic acid + $$ \text{SOCl}_2 $$ (reflux, 2 hours)
- Coupling: React acyl chloride with sulfonamide intermediate in anhydrous DCM
- Base: Triethylamine (TEA, 2.5 equiv)
- Temperature: 0°C → room temperature
- Reaction Time: 12–18 hours
The crude product is purified via silica gel chromatography (ethyl acetate/hexane) or preparative HPLC.
Stepwise Synthetic Procedure
Synthesis of 4-[(4-Methylphenyl)Sulfonylamino]Aniline
- Dissolve 4-aminophenylamine (10.0 g, 91.8 mmol) in DCM (150 mL).
- Add 4-methylbenzenesulfonyl chloride (20.5 g, 110.2 mmol) dropwise at 0°C.
- Stir vigorously while adding 2 M NaOH (100 mL).
- Isolate the organic layer, dry over $$ \text{MgSO}_4 $$, and concentrate.
- Recrystallize from ethanol/water (yield: 85%).
Synthesis of 3,4,5-Trihydroxybenzoyl Chloride
Final Amide Coupling
- Dissolve 4-[(4-methylphenyl)sulfonylamino]aniline (12.4 g, 50.0 mmol) in DCM (200 mL).
- Add 3,4,5-trihydroxybenzoyl chloride (10.9 g, 55.0 mmol) and TEA (12.6 mL, 90.0 mmol) at 0°C.
- Stir overnight at room temperature.
- Wash with 1 M HCl, dry, and concentrate.
- Purify via column chromatography (70% ethyl acetate/hexane; yield: 68%).
Optimization Strategies
Protecting Group Utilization
To prevent hydroxyl group oxidation during coupling, transient protection (e.g., acetyl groups) is recommended. Deprotection post-coupling is achieved using methanolic HCl.
Solvent and Catalyst Screening
- Alternative Coupling Agents: EDCl/HOBt in DMF improves yields (72–75%) compared to acyl chloride.
- Microwave Assistance: Reduces reaction time to 30 minutes at 80°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 90:10 water/acetonitrile) shows >98% purity.
Applications and Derivatives
The compound’s structural analogs exhibit α-synuclein inhibition (IC50: 1.2 μM), suggesting potential in neurodegenerative disease research. Derivatives with modified sulfonamide groups are explored for enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-sulfonylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing enzyme activity and cellular processes. The sulfonylamino group may interact with proteins and other biomolecules, modulating their function and stability.
Comparison with Similar Compounds
Key Structural and Functional Insights
Sulfonamide Substituent Influence: Electron-Withdrawing Groups (e.g., pyrimidinyl in ZXHA-TC): Enhance antioxidant activity by stabilizing free radical intermediates . Heterocyclic Moieties (e.g., thiazole in JEZ-C, isoxazole in JEZTC): Improve binding to cartilage or joint tissues, enabling chondroprotective effects .
Antioxidant vs. Therapeutic Specialization :
- Compounds like THHEB and ZXHA-TC prioritize antioxidant activity due to their hydroxyl-rich gallic acid core.
- JEZ-C and JEZTC exhibit specialized therapeutic effects (e.g., cartilage protection) owing to heterocyclic sulfonamide groups that target specific pathways (e.g., IL-1β inhibition) .
Synthetic Flexibility :
- The sulfonamide bridge allows modular synthesis, enabling rapid generation of analogs with tailored substituents. For example, SABA1’s phenylcarbamoyl group confers antibacterial activity, while JEZ-C’s thiazole moiety directs anti-inflammatory effects .
Research Findings and Implications
Antioxidant Potential
The 3,4,5-trihydroxybenzamide core is critical for free radical scavenging. THHEB, a structural analog, demonstrates IC₅₀ values of 22.8 µM for DPPH scavenging, outperforming ascorbic acid (IC₅₀ = 25.9 µM) . While direct data for the target compound are lacking, its analogous structure suggests comparable or superior antioxidant capacity.
Biological Activity
3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure features multiple hydroxyl groups and a sulfonylamino moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H18N2O6S
- Molecular Weight : 414.43 g/mol
- IUPAC Name : this compound
- CAS Number : 2489813-11-6
The compound's structure allows for various interactions with biological molecules, enhancing its reactivity and stability in biochemical environments .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Modulation : The hydroxyl groups facilitate hydrogen bonding and redox reactions, potentially influencing enzyme activity. This interaction may enhance or inhibit the function of specific enzymes involved in metabolic pathways .
- Protein Interactions : The sulfonylamino group may interact with proteins and other biomolecules, altering their stability and function. This interaction is crucial for modulating cellular signaling pathways .
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes:
- MAO-A Inhibition : Preliminary studies show that this compound can inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This inhibition could have implications for treating mood disorders .
Case Studies
A study exploring the compound's effects on neuroleptic activity demonstrated its potential in modulating behavioral responses in animal models. For instance:
- Behavioral Studies in Rats : The compound was evaluated for its ability to reduce apomorphine-induced stereotyped behavior in rats. Results indicated a correlation between structural modifications and enhanced activity .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with gallic acid and sulfamethoxazole derivatives. Key steps include sulfonamide bond formation and hydroxyl group protection/deprotection. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent systems (e.g., DMF or THF), and temperature gradients. Purity validation requires TLC (three solvent systems) and HPLC (≥98% purity) .
Q. How is the compound characterized analytically, and what techniques confirm structural integrity?
- Methodology : Use nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and high-resolution LC-MS for impurity profiling. Infrared (IR) spectroscopy validates functional groups like hydroxyl (-OH) and sulfonamide (-SO2NH-). X-ray crystallography may resolve stereochemical ambiguities .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodology : For antimicrobial activity, perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Antioxidant activity is assessed via DPPH radical scavenging assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?
- Methodology : Systematically modify substituents on the benzamide core (e.g., replacing methyl groups with trifluoromethyl for lipophilicity) and evaluate changes in binding affinity via molecular docking (e.g., targeting bacterial PPTases or cartilage-degrading enzymes). Compare IC50 values of analogs using enzyme kinetics .
Q. What experimental models are suitable for assessing the compound’s in vivo efficacy in osteoarthritis (OA) research?
- Methodology : Employ interleukin-1β (IL-1β)-stimulated chondrocytes for in vitro OA simulation. For in vivo studies, use rabbit anterior cruciate ligament transection (ACLT) models. Measure cartilage degradation biomarkers (e.g., collagen type II fragments) via ELISA and histological scoring .
Q. How should contradictory data on biological activity be resolved (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodology : Conduct dose-response studies to identify concentration-dependent effects. Use transcriptomics (RNA-seq) to map pathways influenced by the compound. Validate specificity via knock-out cell lines (e.g., PPTase-deficient bacteria) .
Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?
- Methodology : Use QSAR models to estimate logP (lipophilicity) and bioavailability. Molecular dynamics simulations predict binding stability with targets like COX-2 or MMP-13. Toxicity is assessed via Ames tests (mutagenicity) and hepatocyte viability assays .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodology : Perform stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) using HPLC to monitor degradation. Adjust formulation (e.g., encapsulation in liposomes) if rapid hydrolysis of sulfonamide bonds occurs .
Q. What comparative analyses distinguish this compound from structurally similar sulfonamides (e.g., JEZ-C vs. ZXHA-TC)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
